molecular formula C14H22Cl2N2O3S B1683191 (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride CAS No. 4272-74-6

(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride

Cat. No.: B1683191
CAS No.: 4272-74-6
M. Wt: 369.3 g/mol
InChI Key: YFCUZWYIPBUQBD-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An inhibitor of SERINE ENDOPEPTIDASES. Acts as an alkylating agent and is known to interfere with the translation process.

Mechanism of Action

Target of Action

TLCK hydrochloride, also known as (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride or simply TLCK, is an irreversible inhibitor of trypsin and many trypsin-like serine proteases . It specifically targets the histidine-46 residue located in the active site of these enzymes .

Mode of Action

TLCK hydrochloride acts by alkylating the histidine-46 residue in the active site of trypsin and trypsin-like serine proteases . This alkylation process inhibits the activity of these enzymes, preventing them from carrying out their normal function .

Biochemical Pathways

TLCK hydrochloride plays a crucial role in cell death mechanisms upstream of mitochondrial demise . In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . This suggests that TLCK-sensitive serine proteases play a significant role in programmed cell death (PCD) pathways, particularly those induced by oxidative stress .

Pharmacokinetics

It is known that tlck hydrochloride is soluble in water . Stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0 .

Result of Action

The inhibition of trypsin-like serine proteases by TLCK hydrochloride leads to a protective effect against oxytosis-induced mitochondrial damage and cell death . This includes preventing mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, ATP depletion, and lipid peroxidation induced by glutamate .

Action Environment

TLCK hydrochloride is stable for at least two years when stored desiccated at -20°C . Solutions of tlck hydrochloride are very unstable above ph 60 at 25°C, with about 48% decomposing in about 5 minutes at pH 90 . Therefore, the pH and temperature of the environment significantly influence the action, efficacy, and stability of TLCK hydrochloride .

Biochemical Analysis

Biochemical Properties

TLCK hydrochloride is an irreversible inhibitor of trypsin and trypsin-like serine proteases . It works by alkylating the histidine-46 residue located in the active site of the enzyme . This inhibitory action does not extend to trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .

Cellular Effects

In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . It prevented mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, and ATP depletion . Moreover, lipid peroxidation induced by glutamate was completely abolished .

Molecular Mechanism

The molecular mechanism of TLCK hydrochloride involves the inhibition of serine proteases. It alkylates the histidine-46 residue located in the active site of the enzyme, thereby inhibiting its function . This action is irreversible and does not affect trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .

Temporal Effects in Laboratory Settings

TLCK hydrochloride is reported to be stable for at least two years when stored desiccated at -20°C . Solutions of TLCK hydrochloride are very unstable above pH 6.0 at 25°C, with about 48% decomposing in about 5 minutes at pH 9.0 .

Metabolic Pathways

Given its role as an inhibitor of serine proteases, it likely interacts with enzymes and cofactors within proteolytic pathways .

Transport and Distribution

Due to its hydrophobic nature and relatively low molecular weight, it is likely to penetrate the plasma membrane and act within the cell .

Subcellular Localization

Given its role as an inhibitor of serine proteases, it is likely to be found wherever these enzymes are present within the cell .

Properties

IUPAC Name

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUZWYIPBUQBD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045807
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-74-6, 4238-41-9
Record name Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4272-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosyl-L-lysine chloromethylketone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 2
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 3
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 4
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 6
(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.